molecular formula C5H14N2O2S B3214872 N-[3-(methylamino)propyl]methanesulfonamide CAS No. 1154566-67-2

N-[3-(methylamino)propyl]methanesulfonamide

Cat. No.: B3214872
CAS No.: 1154566-67-2
M. Wt: 166.24 g/mol
InChI Key: GAJCJOSSTFUZDK-UHFFFAOYSA-N
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Description

N-[3-(methylamino)propyl]methanesulfonamide is an organic compound with the molecular formula C5H14N2O2S It is a derivative of methanesulfonamide, where the sulfonamide group is attached to a 3-(methylamino)propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[3-(methylamino)propyl]methanesulfonamide can be synthesized through a multi-step process. One common method involves the reaction of methanesulfonyl chloride with 3-(methylamino)propylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

CH3SO2Cl+H2NCH2CH2CH2NHCH3CH3SO2NHCH2CH2CH2NHCH3+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{H}_2\text{NCH}_2\text{CH}_2\text{CH}_2\text{NHCH}_3 \rightarrow \text{CH}_3\text{SO}_2\text{NHCH}_2\text{CH}_2\text{CH}_2\text{NHCH}_3 + \text{HCl} CH3​SO2​Cl+H2​NCH2​CH2​CH2​NHCH3​→CH3​SO2​NHCH2​CH2​CH2​NHCH3​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylamino)propyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[3-(methylamino)propyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(methylamino)propyl]methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]methanesulfonamide
  • N-[3-(ethylamino)propyl]methanesulfonamide
  • N-[3-(propylamino)propyl]methanesulfonamide

Uniqueness

N-[3-(methylamino)propyl]methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it valuable for targeted applications.

Properties

IUPAC Name

N-[3-(methylamino)propyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O2S/c1-6-4-3-5-7-10(2,8)9/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJCJOSSTFUZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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